molecular formula C15H23NO B7999465 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol

Cat. No.: B7999465
M. Wt: 233.35 g/mol
InChI Key: BCZNJXYBUYPZOX-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol is a chemical compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a cyclopropyl ethanol moiety

Preparation Methods

The synthesis of 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-(diethylamino)benzaldehyde with cyclopropyl methyl ketone, followed by reduction to yield the desired ethanol derivative. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group to yield different alcohol derivatives.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol can be compared with similar compounds such as:

    1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol: Differing by the presence of dimethylamino instead of diethylamino, which affects its chemical and biological properties.

    1-[4-(Diethylamino)phenyl]-1-propyl ethanol:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

1-cyclopropyl-1-[4-(diethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-4-16(5-2)14-10-8-13(9-11-14)15(3,17)12-6-7-12/h8-12,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZNJXYBUYPZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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